4-Chloro-2-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-phenylthieno[2,3-d]pyrimidine: is an aromatic heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a phenyl group at the 2-position.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-phenylthieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, this compound has been reported to inhibit certain kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, it has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term exposure to this compound can lead to cellular adaptations, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and stability of this compound within specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic approaches to ensure high yields and purity. The use of palladium-catalyzed carbonylation reactions has been proposed for the efficient synthesis of substituted thieno[2,3-d]pyrimidines
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylthieno[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride can be employed.
Major Products:
Nucleophilic Substitution: Products include derivatives with various functional groups replacing the chlorine atom, such as amides or thioethers.
Electrophilic Substitution: Products include brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Chloro-2-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Agrochemicals: The compound’s derivatives are explored for their potential use as pesticides and herbicides.
Material Science: It is used in the synthesis of functional materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: This compound has a similar structure but with a methyl group at the 6-position.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but share similar chemical properties.
Uniqueness: 4-Chloro-2-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to serve as a versatile scaffold for the development of various derivatives makes it particularly valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLJGJCKQEAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406177 | |
Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56843-80-2 | |
Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.